molecular formula C24H24N2O4S B2646108 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 921920-05-0

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2646108
CAS RN: 921920-05-0
M. Wt: 436.53
InChI Key: RZUYKGKMVVZSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is a complex organic molecule that may have potential applications in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure is not provided in the available resources .

Scientific Research Applications

Enabling Novel Synthetic Pathways

The synthesis of dibenzo[b,f][1,4]oxazepine-based compounds involves innovative synthetic routes that enable the construction of complex molecular architectures. For instance, the utilization of primary sulfonamide groups facilitates ring-forming cascades, producing novel [1,4]oxazepine-based sulfonamides with significant inhibitory action against human carbonic anhydrases, highlighting their potential as therapeutic agents (A. Sapegin et al., 2018). Similarly, catalytic enantioselective reactions involving cyclic dibenzo[b,f][1,4]oxazepines have led to the synthesis of chiral derivatives, showcasing the versatility of these compounds in creating enantiomerically pure substances (L. D. Munck et al., 2017).

Pharmacological Applications

The dibenzo[b,f][1,4]oxazepine scaffold is integral to the development of compounds with promising pharmacological profiles. Research on sulfonamide derivatives, for example, has explored their antimicrobial and antiproliferative properties, suggesting their potential in treating various diseases (Shimaa M. Abd El-Gilil, 2019). This is complemented by efforts to synthesize dibenzo[b,f][1,4]oxazepine derivatives with anti-HIV and antifungal activities, demonstrating the therapeutic versatility of this chemical framework (M. Zareef et al., 2007).

Chemical Transformations and Material Science

The dibenzo[b,f][1,4]oxazepine core is also explored in material science and chemical transformations, where its unique structural features are leveraged to create novel materials and study chemical processes. For example, the generation of benzosultams through innovative reactions involving ethynylbenzenesulfonamides underlines the adaptability of dibenzo[b,f][1,4]oxazepine derivatives in synthesizing new compounds with potential applications in material science (Y. Xiang et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-5-26-20-8-6-7-9-22(20)30-21-11-10-18(14-19(21)24(26)27)25-31(28,29)23-13-16(3)15(2)12-17(23)4/h6-14,25H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUYKGKMVVZSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.